Anilazine (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) is a specialized dichlorotriazine derivative characterized by its o-chloroanilino substitution [1]. While historically utilized as a multi-site contact fungicide, its primary value in modern procurement lies in its role as a highly specific analytical reference standard for environmental monitoring and as a selectively reactive intermediate in organic synthesis . Unlike simpler triazine herbicides, Anilazine readily undergoes nucleophilic substitution at its two remaining chlorine sites with thiols and amines, making it a critical benchmark compound for glutathione depletion assays and a valuable pre-differentiated building block for asymmetric triazine scaffolds[2].
Procuring generic triazines like atrazine or the unsubstituted precursor cyanuric chloride as substitutes for Anilazine compromises both analytical accuracy and synthetic efficiency. In environmental modeling, substituting Anilazine with atrazine is invalid because Anilazine exhibits an extremely low Groundwater Ubiquity Score (GUS < 0.1) and forms highly recalcitrant, non-extractable dihydroxy-anilazine complexes in soil humic fractions, whereas atrazine is highly mobile (GUS > 3.0)[1]. In synthetic workflows, starting from cyanuric chloride requires strict, stepwise temperature control (0 °C, 25 °C, 80 °C) to manage the identical reactivity of its three chlorines[2]. Anilazine, already possessing a bulky, electron-withdrawing o-chloroanilino group, alters the electrophilicity of the remaining two chlorines, offering a pre-differentiated kinetic profile that eliminates the first highly exothermic substitution step and improves regiocontrol [3].
Environmental testing laboratories require exact standards to model pesticide leaching. Anilazine demonstrates an exceptionally low propensity for groundwater contamination compared to related triazine herbicides. Empirical models calculating the Groundwater Ubiquity Score (GUS) show that Anilazine has a GUS of less than 0.1, classifying it as having 'extremely low' mobility [1]. In stark contrast, atrazine yields a high GUS of >3.0 due to its 60-day half-life and lower sorption coefficient [1]. This massive differential dictates that Anilazine cannot be substituted by atrazine in soil retention and leaching assays.
| Evidence Dimension | Groundwater Ubiquity Score (GUS) |
| Target Compound Data | GUS < 0.1 (Extremely Low Mobility) |
| Comparator Or Baseline | Atrazine (GUS > 3.0, High Mobility) |
| Quantified Difference | >30-fold difference in mobility index |
| Conditions | Empirical derivation using log10(half-life) x [4 - log10(Koc)] |
Critical for environmental labs procuring standards to calibrate assays for highly soil-bound, low-mobility triazine residues.
Anilazine exhibits unique long-term matrix binding properties that distinguish it from other agricultural chemicals. In long-term field-based lysimeter studies (9-17 years aging), 43% of the initially applied 14C-labeled Anilazine was retained in the 0-30 cm soil layer, primarily as non-extractable dihydroxy-anilazine bound to humic acids [1]. Comparatively, methabenzthiazuron (MBT) and ethidimuron (ETD) showed 35% and 19% retention, respectively [1]. This high degree of persistent humic complexation makes Anilazine a necessary standard for studying the biomineralization of non-extractable pesticide residues [2].
| Evidence Dimension | Long-term soil retention of applied 14C activity |
| Target Compound Data | 43% retention (primarily as dihydroxy-anilazine) |
| Comparator Or Baseline | Ethidimuron (ETD) (19% retention) |
| Quantified Difference | 2.26x higher long-term soil retention for Anilazine vs ETD |
| Conditions | 9-17 years aging in field-based lysimeters, 0-30 cm soil depth |
Validates the procurement of Anilazine for long-term soil remediation studies, as it forms uniquely recalcitrant humic complexes that generic triazines do not.
In synthetic chemistry, Anilazine serves as a pre-differentiated dichlorotriazine building block. When synthesizing asymmetric triazines from the baseline precursor cyanuric chloride, chemists must carefully manage three equally reactive chlorine atoms, requiring strict temperature control (0 °C for the first substitution) to prevent over-reaction [1]. Anilazine bypasses this step; the presence of the bulky, electron-withdrawing o-chloroanilino group inherently modulates the electrophilicity of the remaining two chlorines [2]. This allows for more controlled, sequential nucleophilic substitutions with amines and thiols without the highly exothermic first step associated with cyanuric chloride [2].
| Evidence Dimension | Reactive chlorine availability and substitution kinetics |
| Target Compound Data | 2 reactive chlorines, pre-differentiated by an o-chloroanilino group |
| Comparator Or Baseline | Cyanuric chloride (3 equally reactive chlorines) |
| Quantified Difference | Eliminates 1 synthetic step and the need for strict 0 °C initial temperature control |
| Conditions | Sequential nucleophilic substitution in organic synthesis |
Reduces synthetic complexity and improves regiocontrol for chemists manufacturing asymmetric triazine derivatives, saving time and cooling costs.
Due to its extremely low Groundwater Ubiquity Score (GUS < 0.1) and high propensity to form non-extractable dihydroxy-anilazine complexes in humic acids, Anilazine is the exact required standard for calibrating LC-MS/MS equipment in long-term soil persistence and remediation monitoring. Generic triazines like atrazine are too mobile to serve as accurate proxies for this specific matrix-binding behavior [1].
Anilazine is the preferred precursor for chemists requiring a pre-differentiated dichlorotriazine scaffold. By offering two reactive chlorines modulated by an o-chloroanilino group, it bypasses the highly exothermic first substitution step required when starting from cyanuric chloride, streamlining the synthesis of specialized agrochemicals, dyes, or crosslinking agents[2].
Because Anilazine functions as a multi-site alkylating agent that reacts rapidly with amino and thiol groups via nucleophilic substitution, it is utilized as a reference electrophile in ecotoxicology. It provides a reliable baseline for measuring glutathione (GSH) depletion rates and cellular membrane disruption in fungal and non-target cellular models [3].
Irritant;Environmental Hazard